Florfenicol

Descripción general

Descripción

El florfenicol es un antibiótico sintético de amplio espectro utilizado principalmente en medicina veterinaria. Es un análogo fluorado del tiamfenicol y el cloranfenicol, diseñado para inhibir la síntesis de proteínas bacterianas mediante la unión a la subunidad ribosomal 50S . Este compuesto es efectivo contra una variedad de bacterias Gram-positivas y Gram-negativas, lo que lo convierte en una herramienta valiosa para tratar infecciones en animales de granja y acuáticos .

Aplicaciones Científicas De Investigación

El florfenicol se utiliza ampliamente en medicina veterinaria para tratar infecciones bacterianas en animales de granja y acuáticos . Ha demostrado eficacia contra infecciones respiratorias en bovinos y ovinos, infecciones entéricas en aves de corral y diversas enfermedades en acuicultura . Además, el this compound se ha explorado por su posible uso en nanotecnología para mejorar su entrega y efectividad como agente antimicrobiano .

Mecanismo De Acción

El florfenicol ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosomal 50S, evitando los pasos de translocación de la síntesis de proteínas . Esta acción interrumpe el crecimiento y la replicación bacterianos, lo que lo convierte en un agente bacteriostático efectivo .

Análisis Bioquímico

Biochemical Properties

Florfenicol acts by inhibiting protein synthesis, which results from the binding of bacterial ribosomes in such a way as to prevent ongoing translation of mRNA into protein . It binds to the bacterial 50S ribosomal subunits and inhibits the peptidyl transferase, an enzyme indispensable for protein synthesis .

Cellular Effects

This compound can disrupt the protein synthesis of bacteria and mitochondria, leading to antibacterial effects . In vitro studies have shown that this compound can significantly reduce the minimum inhibitory concentration (MIC) against E. coli and S. aureus . This compound has also been found to repress cell growth and proliferation . It induces G0/G1 cell cycle arrest via an increase of p21 levels through activating ROS/p53/p21 pathway .

Molecular Mechanism

This compound works by inhibiting protein synthesis by binding to ribosomal subunits of susceptible bacteria, leading to the inhibition of peptidyl transferase . This prevents the transfer of amino acids to growing peptide chains and subsequent protein formation . It disrupts the signaling transduction of pathways, especially the canonical Wnt pathway, and further inhibits the expression of target genes involved in regulating DNA replication, cell cycle, and pluripotency .

Temporal Effects in Laboratory Settings

This compound has been observed to cause significant histological morphology variation and enhance immune and apoptosis characteristics in the intestine after 7 days of exposure . Moreover, antioxidant enzyme catalase activities showed a similar pattern . A study also showed that this compound treatment shifted the structure of the microbiota and reduced its biodiversity by acting as a strong stressor .

Dosage Effects in Animal Models

In animal models, this compound has been associated with testicular degeneration and atrophy . It has been observed that a transient reduction in feed and water consumption occurs after administration of 3 times the recommended dose or more . Adverse effects are dose-dependent and reversible, and are more likely to occur with this compound than chloramphenicol .

Metabolic Pathways

This compound is well absorbed when administered orally and following distribution, it is rapidly eliminated in the urine and faeces in a ratio of 3:1 . A fraction is excreted unchanged and the rest is metabolised into 5 major metabolites . Perturbation in metabolic pathways related to linoleic acid metabolism was most prominently detected .

Transport and Distribution

This compound is a highly lipid-soluble compound, which allows it to be well absorbed when administered orally . Following distribution, it is rapidly eliminated in the urine and faeces . Due to its lipophilicity, this compound shows good tissue penetration .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the ribosomes where it inhibits protein synthesis

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El florfenicol se sintetiza a través de una serie de reacciones químicas que mejoran la potencia antibiótica y el espectro del tiamfenicol. La síntesis típicamente implica la acetilación del tiamfenicol, donde el grupo hidroxilo se reemplaza con un grupo acetilo fluorado . Esta modificación aumenta su actividad antibacteriana y reduce los posibles efectos secundarios relacionados con la toxicidad de la médula ósea .

Métodos de producción industrial: La producción industrial de this compound implica mezclar el compuesto con solventes como la dimetilformamida y el polietilenglicol, seguido de la adición de agua para lograr el volumen deseado. La mezcla se agita, mezcla y filtra para obtener una solución de this compound . Otro método implica preparar una solución de this compound con solventes orgánicos, cosolventes, agentes humectantes, agentes tamponadores de pH y agentes estabilizadores para mejorar su solubilidad y estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El florfenicol se somete a varias reacciones químicas, incluida la acetilación, que es crucial para su síntesis . También participa en reacciones de sustitución donde el grupo hidroxilo se reemplaza con un grupo acetilo fluorado .

Reactivos y condiciones comunes: La síntesis de this compound implica reactivos como el tiamfenicol, el cloruro de acetilo y los agentes fluorantes. Las reacciones se llevan a cabo típicamente en condiciones controladas para mantener la estabilidad del grupo flúor .

Productos principales formados: El producto principal formado a partir de estas reacciones es el propio this compound, que es un derivado fluorado del tiamfenicol .

Comparación Con Compuestos Similares

El florfenicol es similar al cloranfenicol y el tiamfenicol, ambos también son antibióticos fenicólicos . El this compound es único debido a su estructura fluorada, que mejora su actividad antibacteriana y reduce el riesgo de toxicidad de la médula ósea . A diferencia del cloranfenicol, el this compound no es susceptible a la degradación por enzimas bacterianas, lo que lo hace más efectivo en entornos con altas cargas bacterianas .

Lista de compuestos similares:- Cloranfenicol

- Tiamfenicol

- Azidamfenicol

Propiedades

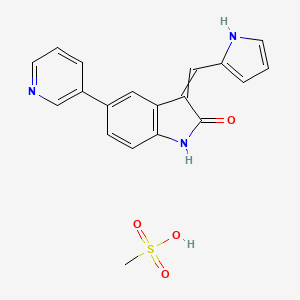

IUPAC Name |

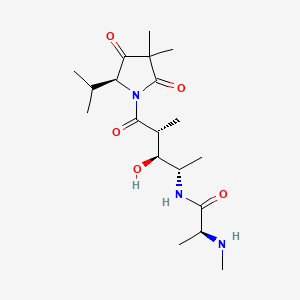

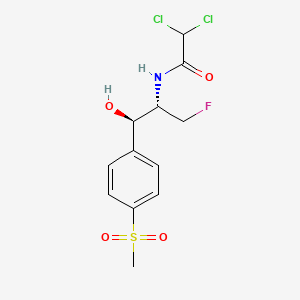

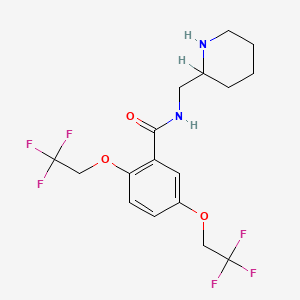

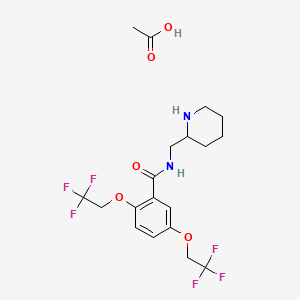

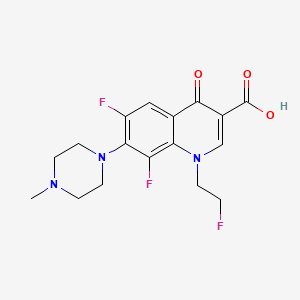

2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIRNRDRBQJXIF-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045500 | |

| Record name | Florfenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73231-34-2, 76639-94-6 | |

| Record name | Florfenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73231-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florfenicol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073231342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florfenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Florfenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | florphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl}acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORFENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J97307Y1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)